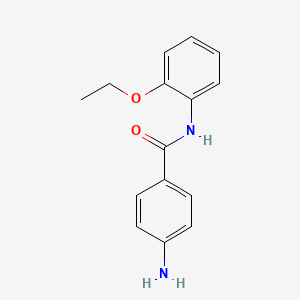

4-Amino-N-(2-ethoxyphenyl)benzamide

Description

Significance of the Benzamide (B126) Moiety in Medicinal Chemistry

The benzamide core is a privileged structure in medicinal chemistry, meaning it is frequently found in the molecular architecture of bioactive compounds and approved drugs. ontosight.ai Derivatives of benzamide have demonstrated a remarkable breadth of pharmacological activities. ontosight.ai These include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The versatility of the benzamide scaffold allows medicinal chemists to systematically modify its structure to optimize its interaction with biological targets, such as enzymes and receptors. This has led to the development of numerous clinically significant medications. For instance, procainamide, an aminobenzamide, is a well-known antiarrhythmic agent. wikipedia.org The structural features of the benzamide group, including its ability to participate in hydrogen bonding and hydrophobic interactions, are key to its success as a pharmacophore.

Overview of the 4-Amino-N-(2-ethoxyphenyl)benzamide Chemical Class within Benzamide Derivatives

Within the large family of benzamide derivatives, the 4-aminobenzamides represent a significant subclass. These compounds are characterized by an amino group at the para-position (position 4) of the benzene (B151609) ring. This amino group can be a key site for molecular interactions or a point for further chemical modification.

The physicochemical properties of this compound are presented in the table below. While comprehensive research findings on this specific compound are limited in publicly available literature, its structural features suggest it is a subject of interest for further investigation within the field of chemical and medicinal research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H16N2O2 | scbt.com |

| Molecular Weight | 256.30 g/mol | scbt.com |

Properties

IUPAC Name |

4-amino-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZUODMRIVIATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino N 2 Ethoxyphenyl Benzamide and Analogues

Strategies for Amide Bond Formation

Classical Amide Coupling Approaches (e.g., Acid Chloride Intermediates)

One of the most established and widely utilized methods for amide bond formation is through the use of an acid chloride intermediate. researchgate.net In this approach, the carboxylic acid, in this case, a protected 4-aminobenzoic acid, is first converted to the more reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine, 2-ethoxyaniline, to form the final amide product. researchgate.nethud.ac.uk A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net This method is valued for its high reactivity and the often-high yields of the desired amide. hud.ac.uk

A study by Bousfield et al. explored the use of the bio-based solvent Cyrene™ as a more sustainable alternative to traditional solvents like DMF and NMP for amide synthesis from acid chlorides, demonstrating good yields for various amines. hud.ac.uk

Table 1: Examples of Amide Synthesis from Acid Chlorides

| Acid Chloride | Amine | Product | Yield | Reference |

| 4-Fluorobenzoyl chloride | Pyrrolidine | N-(4-Fluorobenzoyl)pyrrolidine | Good | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Aniline (B41778) | 4-Fluoro-N-phenylbenzamide | Good | hud.ac.uk |

| Cyclopropanecarbonyl chloride | Pyrrolidine | N-(Cyclopropanecarbonyl)pyrrolidine | Moderate | hud.ac.uk |

Advanced Coupling Reagents (e.g., Carbodiimides, DMAP)

Modern synthetic chemistry offers a plethora of advanced coupling reagents that facilitate amide bond formation under milder conditions and with greater functional group tolerance compared to classical methods. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. peptide.comuni-kiel.de These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com

To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comuni-kiel.de The addition of HOBt leads to the formation of an active ester, which is less prone to side reactions. uni-kiel.de Furthermore, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, acting as an acyl transfer catalyst. peptide.comresearchgate.net However, the basicity of DMAP can sometimes lead to undesirable racemization. peptide.com A convenient protocol for amide bond formation using EDC and DMAP with a catalytic amount of HOBt has been described for electron-deficient amines and carboxylic acids. researchgate.netnih.gov

Other onium-type coupling reagents like HBTU, TBTU, and COMU have also gained popularity due to their high efficiency and low rates of racemization. peptide.com

Direct Condensation Methods

Direct condensation involves the formation of an amide bond directly from a carboxylic acid and an amine by removing water, often at elevated temperatures. While conceptually simple, this method typically requires harsh conditions and is less common for complex molecules due to potential side reactions.

Acid-catalyzed condensation represents a more controlled approach. For instance, studies on the condensation of benzamide (B126) with glyoxal (B1671930) have been conducted in the presence of acid catalysts. researchgate.netnih.gov While not a direct synthesis of the title compound, these studies provide insight into the condensation behavior of benzamides under acidic conditions. The reaction of benzamide with glyoxal in polar solvents can lead to a complex mixture of products, highlighting the challenges of controlling selectivity in such reactions. nih.gov

Functional Group Transformations and Substituent Incorporation

The synthesis of 4-Amino-N-(2-ethoxyphenyl)benzamide and its analogues often requires the strategic introduction and modification of key functional groups, namely the amino and alkoxy moieties, as well as potential derivatization of the aromatic rings.

Introduction of Amino and Alkoxy Groups

The amino and alkoxy groups are defining features of this compound. The amino group is often introduced by the reduction of a nitro group. For example, a precursor such as 4-nitro-N-(2-ethoxyphenyl)benzamide can be synthesized first, followed by the reduction of the nitro group to an amino group using various reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation with palladium on carbon (Pd/C). prepchem.comresearchgate.net

The ethoxy group is typically incorporated by starting with a precursor that already contains this functionality, such as 2-ethoxyaniline. Alternatively, an alkoxy group can be introduced via nucleophilic aromatic substitution or other etherification reactions on a suitably activated phenol (B47542) precursor. For instance, 4-(benzyloxy)benzonitriles can be synthesized by reacting 4-cyanophenol with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. mdpi.com A patent describes the preparation of 2-amino-4-alkoxy-benzamides from the corresponding 2-nitro-4-alkoxy-benzonitriles through simultaneous hydrolysis and reduction. google.com

Derivatization at Aromatic Rings

Further functionalization of the aromatic rings of the benzamide scaffold can lead to a diverse range of analogues with potentially new properties. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation can be employed to introduce substituents onto either the benzoyl or the aniline ring, provided that the existing functional groups are appropriately protected. For example, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized. nih.gov The reactivity and orientation of the incoming substituent will be governed by the directing effects of the existing amino and amide functionalities. The synthesis of various N-(pyrazolo[5,1-c] peptide.comgoogle.combachem.comtriazin-7-yl)benzamides has been achieved through diazotization of an aminopyrazole precursor followed by coupling with active methylene (B1212753) compounds. acs.org

Green Chemistry Approaches in Benzamide Synthesis

The synthesis of benzamides, a core reaction in the production of this compound, has traditionally involved methods that are often not environmentally benign. Standard procedures may require the conversion of carboxylic acids into more reactive, and often hazardous, acyl chlorides, and typically use volatile organic solvents. sciepub.com In response, significant research has been directed towards developing "green" alternatives that improve efficiency, reduce waste, and minimize the use of hazardous substances, in line with the principles of green chemistry. chemmethod.comsemanticscholar.org

A prominent green strategy is the direct condensation of carboxylic acids and amines, which avoids the need for activating agents like thionyl chloride. sciepub.comresearchgate.net This can be achieved using various catalytic systems. Boric acid, for instance, has been demonstrated as an effective catalyst for the direct amidation of benzoic acid with benzylamine. sciepub.com The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate with the boric acid, which then acts as the acylating agent, regenerating the catalyst upon reaction with the amine. sciepub.com

Solvent-free, or solid-state, reactions represent another significant advancement. semanticscholar.orgresearchgate.net One such method involves the trituration of a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating. This process is rapid, efficient, and circumvents the need for solvents, thus simplifying product isolation and reducing chemical waste. semanticscholar.org

The use of novel catalysts and energy sources is also a key area of green synthesis. Researchers have developed a reusable solid acid catalyst by immobilizing a Lewis acidic ionic liquid on diatomite earth. researchgate.net This catalyst, in conjunction with ultrasonic irradiation, facilitates the rapid and high-yielding synthesis of benzamide derivatives from benzoic acids and amines at room temperature. researchgate.net The use of ultrasound provides the necessary energy for the reaction while avoiding the high temperatures often required in conventional methods. researchgate.net Furthermore, water is being explored as a green solvent for benzamide synthesis, which is highly advantageous from both environmental and economic standpoints. chemmethod.commdpi.comresearchgate.net

Table 1: Comparison of Green Synthetic Methods for Benzamide Formation

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Catalytic Direct Amidation | Boric Acid in Toluene (reflux) | Avoids hazardous acyl chlorides; catalytic process. | sciepub.com |

| Solvent-Free Synthesis | Boric Acid, Urea, Direct Heating | No solvent required, rapid reaction, easy handling, economically favorable. | semanticscholar.org |

| Ultrasound-Assisted Synthesis | Diatomite earth@IL/ZrCl4 | Rapid reaction times at room temperature, high yields, reusable catalyst. | researchgate.net |

| Aqueous Synthesis | Ion-associate reaction in deionized water | Environmentally benign solvent, simplified process. | mdpi.comresearchgate.net |

Synthetic Routes to Key Intermediates for this compound Analogues

The synthesis of this compound and its analogues relies on the availability of two primary building blocks: a substituted 4-aminobenzoic acid moiety and a substituted aniline derivative. The specific intermediates for the title compound are 4-aminobenzoic acid (or its activated form) and 2-ethoxyaniline.

Synthesis of 4-Aminobenzamide (B1265587) Precursors:

A common route to 4-aminobenzamide starts with p-nitrobenzoic acid. google.com This precursor undergoes an acyl chlorination reaction, typically using thionyl chloride or triphosgene, to form p-nitrobenzoyl chloride. google.comgoogle.com This activated intermediate is then reacted with ammonia (B1221849) in a process known as ammonolysis to yield p-nitrobenzamide. google.com The final step is the reduction of the nitro group to an amine. While older methods employed iron powder for this reduction, modern approaches favor catalytic hydrogenation for its cleaner profile and reduced solid waste generation. google.comgoogle.com

The general synthetic scheme is as follows:

Acyl Chlorination: p-Nitrobenzoic acid is converted to p-nitrobenzoyl chloride. google.com

Amidation: The resulting p-nitrobenzoyl chloride is reacted with ammonia to form p-nitrobenzamide. google.comgoogle.com

Reduction: The nitro group of p-nitrobenzamide is reduced to an amino group to yield the final 4-aminobenzamide. google.com

Table 2: General Synthetic Scheme for 4-Aminobenzamide

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | p-Nitrobenzoic acid | Thionyl chloride or Triphosgene, Catalyst (e.g., DMF) | p-Nitrobenzoyl chloride | google.comgoogle.com |

| 2 | p-Nitrobenzoyl chloride | Ammonia | p-Nitrobenzamide | google.com |

| 3 | p-Nitrobenzamide | Catalytic Hydrogenation or Iron Powder/Acid | 4-Aminobenzamide | google.comgoogle.com |

Synthesis of 2-Ethoxyaniline:

2-Ethoxyaniline, also known as o-phenetidine, is the other key intermediate. stenutz.eusigmaaldrich.commatrix-fine-chemicals.com Its production typically involves the reduction of 2-ethoxynitrobenzene. innospk.com This transformation can be accomplished through methods such as catalytic hydrogenation using precious-metal catalysts or by using iron reduction in an acidic medium. innospk.com The choice of method often depends on factors like cost, scale, and environmental considerations, with catalytic hydrogenation generally being the cleaner process. 2-Ethoxyaniline serves as a crucial intermediate in the synthesis of dyes and various pharmaceutical compounds. stenutz.euinnospk.com

Biological Activity and Molecular Mechanisms of Action for 4 Amino N 2 Ethoxyphenyl Benzamide Derivatives

In Vitro Biological Screening and Efficacy Assessment

The evaluation of benzamide (B126) derivatives through in vitro screening has revealed a spectrum of biological activities, targeting various components of cellular machinery.

Benzamide derivatives have been identified as inhibitors of several critical viral and human enzymes. A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of viruses like Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. rsc.org Molecular docking studies and subsequent in vitro screening confirmed that these compounds exhibited antiviral activities, suggesting their mechanism is linked to DUB inhibition. rsc.org

In the context of HIV-1, a novel viral infectivity factor (Vif) inhibitor, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, was developed. Vif is an accessory protein that counteracts a host defense mechanism. Optimization of this lead compound resulted in derivatives with potent antiviral activity, indicating their ability to interfere with Vif function. nih.gov Another benzamide derivative, AH0109, was found to significantly inhibit HIV-1 reverse transcription, a key enzymatic process for the virus. nih.govnih.gov

Derivatives of benzamide are recognized for their ability to modulate receptor activity, particularly serotonin (B10506) 5-HT4 receptors. Selective 5-HT4 receptor agonists are believed to enhance gastrointestinal motility. nih.gov Research into 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides, which have a structural resemblance to the core benzamide scaffold, demonstrated that modifications to the side-chain at the 1-position of the piperidine (B6355638) ring could yield compounds with high and selective affinity for the 5-HT4 receptor. nih.gov Specifically, derivatives containing a phenylthio or benzylthio moiety were identified as selective 5-HT4 receptor agonists. nih.gov Activation of 5-HT4 receptors by agonists like prucalopride (B966) has been shown to facilitate cholinergic neurotransmission in the gastrointestinal tract. nih.gov

The interaction of benzamide derivatives with enzymes and receptors leads to the modulation of various cellular pathways. For instance, the benzamide derivative AH0109 was found to disrupt the HIV-1 lifecycle by impairing not only reverse transcription but also the nuclear import of viral cDNA. nih.govnih.gov This indicates an interference with cellular transport pathways utilized by the virus. Furthermore, the inhibition of deubiquitinase (DUB) enzymes by 4-(2-nitrophenoxy)benzamide derivatives represents a direct modulation of the ubiquitin-proteasome system, a fundamental cellular pathway regulating protein stability and function. rsc.org

Exploration of Diverse Bioactivities in Related Benzamide Structures

The benzamide scaffold is a versatile platform for discovering compounds with a wide range of biological activities, including antimicrobial and antiviral properties.

Various studies have demonstrated the potential of benzamide derivatives as antimicrobial agents. nanobioletters.comresearchgate.net A study on newly synthesized N-benzamide derivatives revealed significant antibacterial activity. nanobioletters.com For example, one compound showed excellent activity against both Bacillus subtilis and Escherichia coli. nanobioletters.comresearchgate.net Another investigation into N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives found that a compound bearing benzhydryl and 4-methylpiperidin-1-yl moieties was particularly effective against Candida albicans. ingentaconnect.com This same compound also exhibited notable antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. ingentaconnect.com

The table below summarizes the antibacterial activity of selected benzamide derivatives. nanobioletters.com

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| 6b | E. coli | 24 | 3.12 |

| 6c | B. subtilis | 24 | 6.25 |

Data sourced from reference nanobioletters.comresearchgate.net

Further research on a 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex showed good activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli. mdpi.com

The antiviral potential of benzamide derivatives has been explored against several viruses. mdpi.com A series of 4-(2-nitrophenoxy)benzamide derivatives showed strong to very strong in vitro antiviral activities against Adenovirus, HSV-1, and coxsackievirus. rsc.org

The table below presents the in vitro antiviral activity of selected 4-(2-nitrophenoxy)benzamide derivatives. rsc.org

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) |

| 8c | Adenovirus | 10.22 | > 100 |

| 8d | HSV-1 | 14.56 | 120.50 |

| 10b | Coxsackievirus | 18.73 | 95.34 |

| 8a | SARS-CoV-2 | 44.68 | 72.93 |

IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. Data sourced from reference rsc.org

In the fight against HIV-1, the benzamide derivative AH0109 demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 0.7 μM in C8166 T cells. nih.govnih.gov This compound was also effective against HIV-1 strains resistant to several common antiretroviral drugs. nih.govnih.gov Furthermore, derivatives of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide were synthesized and tested as HIV-1 Vif inhibitors, with some compounds showing efficient inhibition of virus replication with EC₅₀ values in the micromolar range. nih.gov

Anticancer and Cell Differentiation Studies

Research into the anticancer properties of benzamide derivatives has revealed potential therapeutic applications. While direct studies on 4-Amino-N-(2-ethoxyphenyl)benzamide are limited, investigations into structurally similar compounds provide valuable insights.

One related compound, 2-(4-aminophenyl)benzothiazole and its analogues, has demonstrated potent and highly selective antitumor activity. These compounds inhibit the growth of human-derived breast, colon, ovarian, and renal tumor cell lines at nanomolar concentrations. researchgate.net The mechanism of action is linked to their role as potent aryl hydrocarbon receptor (AhR) agonists. Binding to AhR induces the expression of the cytochrome P450 enzyme CYP1A1, which metabolizes the benzothiazoles into reactive species that form DNA adducts, ultimately leading to apoptosis. researchgate.net

Furthermore, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed and synthesized as potential cytotoxic agents. nih.gov These compounds have shown significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). nih.gov The most potent of these compounds exhibited greater cytotoxicity against the MDA-MB-231 and HT-29 cell lines than the standard chemotherapeutic agent cisplatin. nih.gov Mechanistic studies indicated that these derivatives induce apoptosis, a form of programmed cell death, which is a key mechanism for many anticancer drugs. nih.gov

Additionally, some benzamide derivatives have been explored for their ability to inhibit histone deacetylase (HDAC), an enzyme often dysregulated in cancer. One study found that newly synthesized benzamide derivatives showed inhibitory activity against HDAC with IC50 values in the range of 2-50 μM. psu.edu The structure-activity relationship revealed that a 2'-substituent, such as an amino or hydroxy group, on the benzanilide (B160483) moiety was crucial for this inhibitory activity. psu.edu

While these findings are promising, it is important to note that they pertain to analogues and not directly to this compound. Further research is needed to determine if this specific compound and its direct derivatives exhibit similar anticancer and cell differentiation-inducing properties.

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-IV, Acetylcholinesterase, Tyrosine Kinases, Deubiquitinases)

The inhibitory potential of this compound derivatives has been investigated against several key enzymes implicated in various diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a target in the management of type 2 diabetes. While direct studies on this compound are not available, research on related dipeptides has shown that tryptophan and tryptophan-containing dipeptides can inhibit DPP-IV. nih.gov Specifically, tryptophan was identified as a competitive inhibitor of DPP-IV. nih.gov This suggests that molecules with similar structural features might also interact with this enzyme.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease. A study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, which share a benzamide core, demonstrated their potential as AChE inhibitors. nih.gov One compound in this series showed significant inhibitory potency with an IC50 value of 1.1 ± 0.25 µM, comparable to the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.12 µM). nih.gov Another study on benzylidene oxazolone (B7731731) derivatives of cinnamic acid also reported reversible inhibition of human acetylcholinesterase (hAChE), with IC50 values ranging from 9 to 246 µM. mdpi.com

Tyrosine Kinase Inhibition: Tyrosine kinases are crucial in cell signaling pathways, and their inhibition is a key strategy in cancer therapy. A 2-phenylaminopyrimidine derivative has been shown to inhibit the Abl and platelet-derived growth factor (PDGF) receptor protein-tyrosine kinases at submicromolar concentrations. nih.gov This compound demonstrated antitumor activity in vivo against tumors driven by these kinases. nih.gov

Deubiquitinase Inhibition: Currently, there is no available research specifically investigating the inhibition of deubiquitinases by this compound or its close derivatives.

Anticonvulsant Activity Profiling

Analogues of this compound have shown significant promise as anticonvulsant agents. A detailed investigation of 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), a close structural analogue, revealed its activity against maximal electroshock-induced seizures (MES) in both mice and rats. nih.gov In mice, the intraperitoneally administered ED50 was 28.6 µmol/kg, with a protective index (PI = TD50/ED50) of 3.36. nih.gov In rats, the oral ED50 was 29.8 µmol/kg, with a very high protective index of over 51. nih.gov

Another study on a series of 4-aminobenzamides found that the introduction of a second aromatic ring generally increased anticonvulsant potency. nih.gov The compound d,l-4-amino-N-(alpha-methylbenzyl)-benzamide was particularly active, with an anti-MES ED50 of 18.02 mg/kg in mice and a protective index of 9.5. nih.gov

The following table summarizes the anticonvulsant activity of some 4-aminobenzamide (B1265587) analogues:

| Compound | Animal Model | Route of Administration | Anticonvulsant Test | ED50 | Protective Index (PI) | Reference |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mouse | Intraperitoneal | MES | 28.6 µmol/kg | 3.36 | nih.gov |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Rat | Oral | MES | 29.8 µmol/kg | >51 | nih.gov |

| 4-Amino-N-amylbenzamide | Mouse | Intraperitoneal | MES | 42.98 mg/kg | - | nih.gov |

| 4-Amino-N-cyclohexylbenzamide | Mouse | Intraperitoneal | MES | - | 2.8 | nih.gov |

| d,l-4-Amino-N-(alpha-methylbenzyl)-benzamide | Mouse | Intraperitoneal | MES | 18.02 mg/kg | 9.5 | nih.gov |

These findings highlight the potential of the 4-aminobenzamide scaffold, and specifically analogues of this compound, in the development of new anticonvulsant therapies.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of this compound analogues is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding these influences and in designing more potent and selective compounds.

Variations in the substituents on the benzamide core can have a profound effect on the biological activity of these compounds.

In the context of gastroprokinetic activity, a study on 4-amino-5-chloro-2-ethoxybenzamides revealed that replacing the morpholine (B109124) oxygen with sulfur, nitrogen, or carbon atoms generally maintained potent activity. nih.gov However, the orientation of the N-benzyl group was found to be a critical factor influencing activity. nih.gov Similarly, for dual antagonists of dopamine (B1211576) D2 and serotonin 5-HT3 receptors, modifications at the 4- and 5-positions of the 4-amino-5-chloro-2-methoxybenzoyl moiety led to a marked increase in dopamine D2 receptor binding affinity. nih.gov

In the realm of antiplasmodial activity, SAR studies of 2-phenoxybenzamides showed that the substitution pattern of the anilino part of the molecule and the size of the substituents were crucial for activity. researchgate.netsemanticscholar.org The diaryl ether portion of the molecule also played a role in modulating the antiplasmodial effects. researchgate.netsemanticscholar.org

For anticonvulsant activity, the introduction of a second aromatic ring into 4-aminobenzamides was shown to enhance potency. nih.gov

These studies collectively indicate that the biological potency of this compound analogues can be finely tuned by strategic modifications of the substituents on the core structure.

Stereochemistry can play a critical role in the biological activity of chiral compounds. For 4-aminobenzamide derivatives, the spatial arrangement of atoms can influence their interaction with biological targets.

A study on the anticonvulsant activity of 4-aminobenzamides tested the racemic mixture d,l-4-amino-N-(alpha-methylbenzyl)-benzamide and found it to be highly active. nih.gov While this study did not resolve and test the individual enantiomers, it is plausible that one enantiomer is more active than the other, a common phenomenon in pharmacology.

In a broader context of related structures, a study on 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles used computer graphics to superimpose different molecules. nih.gov This suggested that the three-dimensional conformation, particularly the direction of the N-benzyl group, greatly influences gastric emptying activity. nih.gov

Although direct and extensive studies on the stereochemical aspects of this compound derivatives are limited, the available information on related compounds underscores the importance of considering stereoisomerism in the design of new, more effective therapeutic agents based on this scaffold.

Pharmacological Targeting Strategies with 4 Amino N 2 Ethoxyphenyl Benzamide Analogues

Design Principles for Targeting Specific Biological Pathways

The versatility of the benzamide (B126) structure allows for its adaptation to target various biological molecules, primarily enzymes and receptors. walshmedicalmedia.com The design principles for these adaptations are rooted in a deep understanding of the target's structure and the molecular interactions that govern binding.

Rational design of enzyme inhibitors aims to create molecules that can bind with high affinity and specificity to the active site of a target enzyme, thereby modulating its activity. 182.160.97 This process relies on understanding the forces involved in forming the enzyme-inhibitor complex, including electrostatic forces, hydrogen bonding, and hydrophobic interactions. slideshare.net For benzamide derivatives, this approach has led to the development of potent inhibitors for various enzymes implicated in disease.

A key strategy is structure-activity relationship (SAR) analysis, which systematically modifies the chemical structure of a compound to observe the effect on its biological activity. acs.org For instance, in the development of benzamide derivatives as tubulin inhibitors, systematic SAR studies led to the identification of a potent compound that occupies all three zones of the colchicine (B1669291) binding site on tubulin. nih.gov Similarly, SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme, which is involved in inflammation and platelet aggregation. nih.gov

Computational modeling plays a pivotal role in modern rational design. nih.gov Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking simulations are used to predict how a designed molecule will interact with its target. nih.govnih.gov These computational studies can guide the synthesis of more effective inhibitors. For example, computational analysis of benzamide derivatives as glucokinase activators helped in designing more potent compounds for potential diabetes treatment. nih.gov In another study, molecular docking was used to understand the interactions between synthesized benzamide derivatives and the active site of the tyrosinase enzyme, revealing that specific substitutions could enhance inhibitory activity. nih.gov

The design of inhibitors often focuses on a "zinc-binding group" for metalloenzymes. In the case of histone deacetylase (HDAC) inhibitors, a class of anticancer agents, analogues of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide were designed where the 2-aminoanilide moiety acts as the zinc-binding group, leading to compounds with potent HDAC1 inhibitory activity. nih.gov

Table 1: Examples of Benzamide Analogues as Enzyme Inhibitors

| Compound/Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | Histone Deacetylase 1 (HDAC1) | Compounds showed IC50 values in the sub-micromolar range, with the 2-aminoanilide group acting as a zinc-binding moiety. | nih.gov |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives | 12-Lipoxygenase (12-LOX) | Optimized compounds displayed nanomolar potency and high selectivity over other lipoxygenases. | nih.gov |

| Benzamide 3,5-disubstituted Analogues | Glucokinase (GK) | Analogues showed significant antihyperglycemic activity in animal models, guided by computational studies. | nih.gov |

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | Carbonic Anhydrase (hCA I, hCA II) & Acetylcholinesterase (AChE) | Compounds exhibited significant inhibitory potential against all three enzymes at nanomolar levels. | nih.gov |

| Benzamide Derivative (Compound 48) | Tubulin | Potently inhibited tubulin polymerization by binding to the colchicine site. | nih.gov |

Ligand design for receptor modulation involves creating molecules that can bind to a specific receptor and either mimic the action of the natural ligand (agonist) or block its effect (antagonist). The design process for benzamide analogues focuses on achieving high affinity and selectivity for the target receptor to avoid off-target effects. mdpi.com

A successful strategy involves identifying a known pharmacophore—the essential arrangement of atoms or functional groups responsible for a drug's biological activity—and incorporating it into new molecular scaffolds. mdpi.com For example, based on the structure of known dopamine (B1211576) D2 receptor antagonists like sulpiride (B1682569) and amisulpiride, new benzamide derivatives can be designed and synthesized. walshmedicalmedia.com

Photoaffinity labeling is a powerful tool used in ligand design to identify and map the binding sites of receptors. This technique involves creating a ligand that, upon exposure to light, forms a covalent bond with the receptor. nih.gov In one study, photoaffinity ligands based on a peptidomimetic were designed to map the binding site involved in the allosteric modulation of dopamine receptors. nih.gov This approach helps in understanding the precise interactions between the ligand and the receptor, guiding the design of more effective modulators.

Structure-activity relationship studies are also crucial for receptor ligand design. A study on 4-amino-5-chloro-2-ethoxybenzamides revealed that modifications to a heteroalicyclic ring and the orientation of an N-benzyl group significantly influenced their gastroprokinetic activity, which is mediated through receptors like the 5-HT4 receptor. nih.gov Computer graphics and molecular superimposition were used to suggest that the direction of the N-benzyl group was a critical factor for activity. nih.gov

Table 2: Benzamide Analogues in Receptor Modulation

| Compound Series | Target Receptor/System | Design Principle / Finding | Reference |

|---|---|---|---|

| 4-Amino-5-chloro-2-ethoxybenzamides | Gastroprokinetic (e.g., 5-HT4) | SAR studies showed that the orientation of the N-benzyl group greatly influences gastric emptying activity. | nih.gov |

| Photoaffinity Labeling Ligands | Dopamine Receptor Allosteric Site | Designed based on a peptidomimetic to map the binding site; possessed activity comparable to or better than the parent modulator. | nih.govnih.gov |

| KDR-5169 | 5-HT4 Receptor (agonist) & Dopamine D2 Receptor (antagonist) | A prokinetic agent demonstrating dual action on two different receptor types. | walshmedicalmedia.com |

Hit-to-Lead Optimization Strategies

Hit-to-lead (H2L) optimization is a critical phase in drug discovery that transforms a "hit"—a compound showing initial activity from a screening campaign—into a "lead" compound with a more promising profile for further development. axxam.com This multidisciplinary process involves iterative cycles of designing, synthesizing, and testing analogues to improve several key parameters simultaneously. axxam.com The goal is to enhance potency and selectivity while optimizing physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. axxam.com

Structure-based drug design is a powerful tool in H2L optimization. For example, in the development of TYK2 kinase inhibitors from a 4-aminopyridine (B3432731) benzamide scaffold, X-ray crystallography and molecular modeling were used to guide modifications. nih.gov This led to the discovery of specific substitutions, such as a 2,6-dichloro-4-cyanophenyl group, that improved both potency against the target (TYK2) and selectivity over related kinases (JAK1 and JAK2). nih.gov

Medicinal chemists systematically explore the structure-activity relationships (SAR) around the hit scaffold. nih.gov In the optimization of a phenyl imidazole (B134444) carboxamide hit against Leishmania donovani, an extensive set of analogues was synthesized with key modifications around the scaffold. nih.gov This exploration resulted in improved potency and metabolic stability while maintaining low cytotoxicity. nih.gov Similarly, SAR exploration of a benzimidazole (B57391) phenylacetamide hit led to analogues with improved potency against trypanosome parasites. researchgate.net

The optimization process tracks multiple parameters in a screening cascade. axxam.com As shown in the optimization of the TYK2 inhibitor, improvements in enzyme potency were concurrently evaluated with cellular potency, selectivity in cells, and oral bioavailability in animal models. nih.gov This multiparametric optimization ultimately led to a lead compound that demonstrated efficacy in an in vivo model. nih.gov

Table 3: Example of Hit-to-Lead Optimization for a Benzamide Scaffold

| Compound | Modification from Lead | TYK2 IC50 (nM) | JAK1 Selectivity (fold vs. TYK2) | JAK2 Selectivity (fold vs. TYK2) | Oral Bioavailability (Mouse, F%) |

|---|---|---|---|---|---|

| Lead (Cmpd 3) | - | 130 | 3.5 | 1.8 | - |

| Intermediate (Cmpd 22) | Addition of 2,6-dichloro-4-cyanophenyl | 11 | 39 | 36 | - |

| Optimized Lead (Cmpd 37) | Further optimization including fluorocyclopropylamide | 3.6 | 108 | 183 | 68 |

Data adapted from a study on TYK2 inhibitors. nih.gov

Prodrug Design and Delivery Considerations for Benzamide Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy is often employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov For benzamide derivatives, which can sometimes exhibit poor water solubility, prodrug design is a valuable tool. nih.gov

One common approach is to attach a water-soluble promoiety to the parent drug. For the benzamide compound CI-994, a potent histone deacetylase (HDAC) inhibitor with limited water solubility (0.08 mg/mL), two glucuronide prodrugs were developed. nih.gov By linking the glucuronide moiety to the parent drug, the water solubility of the resulting prodrugs was increased to over 1 mg/mL. nih.gov

Another strategy involves creating N-Mannich base derivatives. The benzamide PC190723, a potent antimicrobial agent, suffered from poor formulation properties. nih.gov A prodrug, TXY436, was developed as an N-Mannich base derivative, which was 2.8 times more soluble than the parent drug in physiological buffer and 100-fold more soluble in a citrate (B86180) solution suitable for in vivo administration. nih.gov

The design of a prodrug must ensure that the linker connecting the promoiety to the drug is stable in the bloodstream but is cleaved efficiently at the target site or by metabolic enzymes to release the active drug. nih.gov For example, amino acid conjugates have been investigated as water-soluble anticancer prodrugs, designed to be cleaved by enzymes in the body. nih.gov While these strategies hold promise, the success of a prodrug approach is not guaranteed; the resulting prodrug must not only have improved properties but also release the active drug effectively to exert its therapeutic effect. nih.gov

Table 4: Solubility Enhancement of Benzamide Derivatives via Prodrug Approach

| Parent Drug | Prodrug Strategy | Prodrug | Solubility of Parent Drug | Solubility of Prodrug | Reference |

|---|---|---|---|---|---|

| CI-994 | Glucuronide conjugate | Compound 45 | 0.08 mg/mL | > 1 mg/mL | nih.gov |

| PC190723 | N-Mannich base | TXY436 | - | 2.8-fold higher in PBS (pH 7.4) | nih.gov |

Future Research Directions and Therapeutic Implications

Exploration of Novel Pharmacological Targets for 4-Amino-N-(2-ethoxyphenyl)benzamide Analogues

The therapeutic potential of benzamide (B126) derivatives is vast, with research continually uncovering new pharmacological targets. ontosight.ai Analogues of this compound could be rationally designed to interact with a variety of biological targets implicated in a range of diseases.

Future research is poised to explore the following target classes for novel analogues:

Enzyme Inhibition: Benzamide derivatives have demonstrated significant inhibitory activity against various enzymes. For instance, novel benzenesulfonamides carrying a benzamide moiety have been identified as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) at nanomolar concentrations. nih.gov This suggests the potential for developing analogues of this compound as treatments for conditions like glaucoma, epilepsy (targeting CAs), or Alzheimer's disease (targeting AChE). nih.gov Further exploration into other enzyme families, such as kinases or proteases, could yield novel therapeutic agents.

Signaling Pathway Modulation: The Hedgehog (Hh) signaling pathway, crucial in embryonic development and implicated in various cancers when dysregulated, presents another promising target. Novel 4-(2-pyrimidinylamino)benzamide derivatives have been shown to be potent inhibitors of this pathway, surpassing the activity of the approved drug vismodegib (B1684315) in some cases. nih.gov This highlights the potential to design this compound analogues that can modulate this and other critical cellular signaling cascades, offering new avenues for anticancer therapies.

G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. researchgate.net The discovery of 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide derivatives as ghrelin receptor antagonists underscores the potential of the benzamide scaffold to interact with this receptor class. researchgate.net By modifying the this compound structure, it may be possible to develop selective ligands for a wide range of GPCRs, targeting diseases from metabolic disorders to central nervous system conditions.

Antineoplastic Agents: An analogue, 4-amino-N-(2'-aminophenyl)benzamide, has shown differential therapeutic efficacy, being particularly active against slowly proliferating tumors such as osteosarcoma and certain types of adenocarcinoma. nih.govpopline.org This suggests that derivatives of this compound could be investigated as antineoplastic agents, potentially targeting specific mechanisms within slow-growing malignancies. nih.gov

Advanced Synthetic Methodologies for Library Generation

The efficient generation of a diverse library of this compound analogues is critical for structure-activity relationship (SAR) studies and the identification of lead compounds. Modern synthetic organic chemistry offers a plethora of advanced methodologies to achieve this.

Future efforts in this area will likely focus on:

Combinatorial Chemistry and High-Throughput Synthesis: These techniques enable the rapid synthesis of large numbers of compounds by systematically combining different building blocks. Applying these methods to the this compound core would allow for the exploration of a vast chemical space, increasing the probability of discovering analogues with desired biological activities.

Green Chemistry Approaches: The synthesis of a 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate (B1193919) complex using an ion-associate reaction in deionized water at room temperature exemplifies a green chemistry approach. mdpi.comnih.gov Such methods, which minimize waste and avoid harsh reagents, are becoming increasingly important in pharmaceutical manufacturing. mdpi.com Future synthetic routes for this compound analogues will likely prioritize these environmentally benign strategies.

Novel Cyclization and Functionalization Reactions: The synthesis of various heterocyclic systems attached to a benzamide core, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, has been reported. mdpi.com Exploring novel cyclization reactions and late-stage functionalization techniques will allow for the creation of structurally complex and diverse analogues of this compound, potentially leading to compounds with improved pharmacological properties.

Integrated Computational and Experimental Approaches in Benzamide Research

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery, accelerating the process of lead optimization and design. nih.gov This synergistic approach is particularly valuable in the study of benzamide derivatives.

Key aspects of this integrated approach include:

In Silico Screening and Molecular Docking: Computational techniques, such as molecular docking, are used to predict the binding interactions between a ligand and its target protein. mdpi.com This allows for the virtual screening of large libraries of this compound analogues against a specific pharmacological target, prioritizing compounds for synthesis and experimental testing. mdpi.com

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic properties of molecules, which are crucial for their reactivity and interaction with biological targets. mdpi.comnih.gov For instance, computational analysis has been used to interpret the antioxidant properties of amino-substituted benzamide derivatives, demonstrating how electron-donating groups enhance their activity. nih.gov Such studies can guide the rational design of more potent analogues.

Structure-Activity Relationship (SAR) Analysis: By combining the experimental biological data of a series of analogues with their computed physicochemical properties, robust SAR models can be developed. nih.gov This iterative process of computational design, synthesis, and experimental validation is a powerful strategy for optimizing the potency and selectivity of lead compounds derived from the this compound scaffold. nih.govrsc.org

Potential for Derivatization Towards Multi-Target Ligands

The concept of "one molecule, multiple targets" is a compelling strategy in drug design, particularly for complex multifactorial diseases. The derivatization of the this compound scaffold presents a significant opportunity for the development of multi-target ligands.

Future research in this domain could explore:

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to create a hybrid compound with multiple biological activities. mdpi.com For example, benzamide derivatives have been hybridized with sulfonamide moieties to create dual inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov This approach could be applied to the this compound core to design novel agents for complex diseases like Alzheimer's, where multiple pathological pathways are involved.

Fragment-Based Drug Discovery: By identifying fragments that bind to different targets, it may be possible to link them to the this compound core to create multi-target ligands. This approach allows for a more rational design of compounds with a desired polypharmacological profile.

Targeting Disease Networks: Many diseases arise from perturbations in complex biological networks. By designing this compound analogues that can modulate multiple nodes within a disease-relevant network, it may be possible to achieve a more robust therapeutic effect than with a single-target agent.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-N-(2-ethoxyphenyl)benzamide, and how can reaction conditions influence yield?

The synthesis typically involves coupling 2-ethoxyaniline with 4-aminobenzoyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis of the acyl chloride intermediate .

- Temperature : Maintain 0–5°C during initial mixing to prevent side reactions; gradual warming to room temperature improves coupling efficiency .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilicity of the amine, achieving yields >75% .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity. Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and aromatic protons (δ 6.8–7.8 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with electrospray ionization (ESI-MS) validates molecular weight (MW: 270.33 g/mol) and purity .

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups .

Q. How can researchers design initial biological activity screens for this compound?

- Target selection : Prioritize assays aligned with benzamide derivatives’ known activities (e.g., kinase inhibition, antimicrobial targets) .

- In vitro models : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) or bacterial/fungal growth inhibition tests (MIC determination) .

- Dose range : Test 0.1–100 µM concentrations; include positive controls (e.g., known kinase inhibitors) for benchmarking .

Advanced Research Questions

Q. How do electronic effects of the ethoxy substituent influence the compound’s reactivity and bioactivity?

The ethoxy group’s electron-donating nature increases electron density on the adjacent phenyl ring, enhancing hydrogen-bonding capacity of the amide group. Computational studies (DFT) reveal:

- H-bonding strength : Ethoxy-substituted derivatives exhibit stronger binding to kinase ATP pockets compared to chloro-substituted analogs (ΔG = -8.2 vs. -7.5 kcal/mol) .

- Metabolic stability : Ethoxy groups reduce oxidative metabolism in microsomal assays (t = 45 min vs. 25 min for methoxy analogs) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Experimental replication : Validate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Structural verification : Reconfirm compound identity via X-ray crystallography to rule out polymorphism or isomerism .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to compare activity trends across similar benzamides .

Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to off-targets (e.g., cytochrome P450 enzymes) .

- QSAR models : Correlate substituent parameters (Hammett σ, π-values) with IC data to prioritize synthetic targets .

Example: Introducing a sulfonyl group at the 4-position reduces hERG channel binding (predicted pIC = 4.1 vs. 5.2 for parent compound) .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .

- LC-MS stability assays : Monitor degradation products (e.g., hydrolyzed amide to carboxylic acid) over 72 hours .

- Storage optimization : Lyophilized samples stored at -20°C retain >90% potency after 24 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.